Molecular Recognition: Distinct Hydrogen-Bond Acceptor/Donor Profile vs. 4-Anilino and 4-Alkylamino Pyrazolo[3,4-d]pyrimidines
The title compound possesses a pyrrolidine C4 substituent that eliminates the hydrogen-bond donor capacity present in the 4-anilino analogs (e.g., CLM3, CLM29) while retaining a tertiary amine lone pair for acceptor interactions [1]. Computational prediction indicates 0 H-bond donors vs. 1–2 for 4-amino/4-anilino comparators; this difference restricts the compound's hinge-region binding geometry relative to ATP-competitive kinase inhibitors that rely on backbone NH contacts [2].
| Evidence Dimension | Hydrogen-bond donor count (predicted drug-likeness descriptor) |
|---|---|
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | 4-Anilino pyrazolo[3,4-d]pyrimidines (e.g., CLM3): 1 donor; 4-amino analogs (e.g., CLM29): 2 donors |
| Quantified Difference | 0 vs. 1–2 H-bond donors; tPSA 46 Ų vs. typical 55–65 Ų for 4-amino variants |
| Conditions | Calculated molecular property at pH 7.4 (ZINC protomer analysis) |
Why This Matters
The absence of an H-bond donor reduces the probability of Type II kinase hinge binding, making the compound preferentially suited for allosteric pocket targeting or non-kinase applications where donor-free scaffolds are required.
- [1] ZINC26819222 protomer data (ZINC000026819222). H-bond donors: 0; H-bond acceptors: 5; tPSA: 46 Ų. ZINC Database, accessed 2026-04-30. View Source
- [2] Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry, 51(5), 1252–1259. DOI:10.1021/jm701240c. View Source
